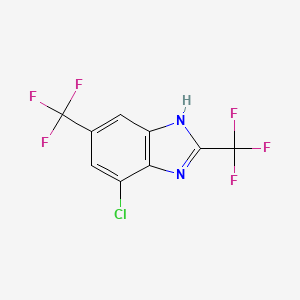
7-Chloro-2,5-bis(trifluoromethyl)benzimidazole
Vue d'ensemble
Description
“7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C9H3ClF6N2. It has a molecular weight of 288.58 .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” consists of a benzimidazole core, which is a bicyclic molecule composed of a benzene ring and an imidazole ring . This compound also contains two trifluoromethyl groups and a chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” include a molecular weight of 288.58, and it should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and characterized for their potent antimicrobial activities. The design and synthesis of novel benzimidazole compounds have shown comparable or even stronger antibacterial and antifungal activities than reference drugs such as Chloromycin, Norfloxacin, and Fluconazole. These compounds' mechanism involves DNA interaction, potentially blocking DNA replication through effective intercalation into DNA, thereby exerting antimicrobial activity (Zhang et al., 2014; Vora & Vyas, 2019).
Coordination Chemistry and Material Science
Benzimidazole derivatives also play a crucial role in coordination chemistry, forming stable complexes with various metals. These complexes have been studied for their potential biological activity and as components in materials science for improving polymer properties. For instance, bis-benzimidazole derivatives form stable complexes with transition metals, hinting at potential biological activities and applications in creating polymers with enhanced heat resistance (Tavman, 2003).
Anticancer Activity
Significant research has been conducted on benzimidazole derivatives as potent anticancer agents. Zinc(II) complexes containing bis-benzimidazole derivatives have been designed and synthesized, demonstrating potent antiproliferative effects against a range of human cancer cell lines. These complexes induce apoptosis through DNA damage-mediated pathways, highlighting their potential as chemotherapeutic agents (Liu et al., 2013).
Anion Transport and Supramolecular Chemistry
Benzimidazole derivatives have been identified as effective anion transporters, with modifications leading to a significant increase in transport activity. This property is crucial for developing new materials and systems in supramolecular chemistry, potentially for applications such as ion-selective membranes and sensors (Peng et al., 2016).
Safety And Hazards
The safety data sheet for “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
The future directions for “7-Chloro-2,5-bis(trifluoromethyl)benzimidazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As benzimidazole derivatives can mimic properties of DNA bases, they could be utilized in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2/c10-4-1-3(8(11,12)13)2-5-6(4)18-7(17-5)9(14,15)16/h1-2H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYXCTCSRYBQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-bis(trifluoromethyl)benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



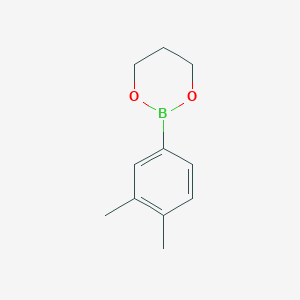
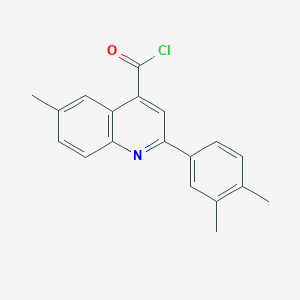
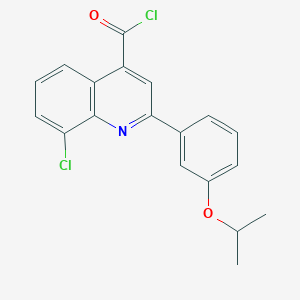
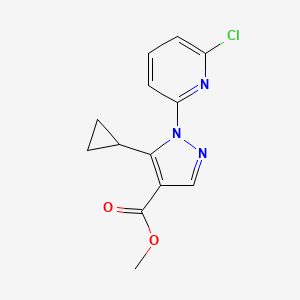
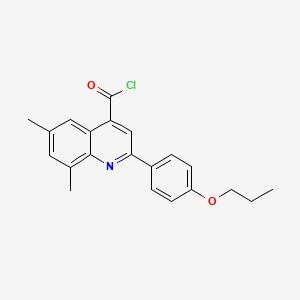
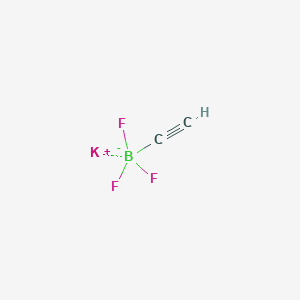
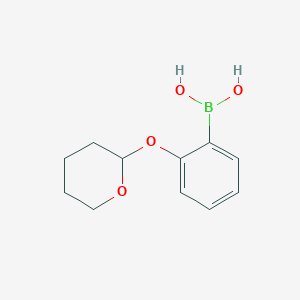
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)
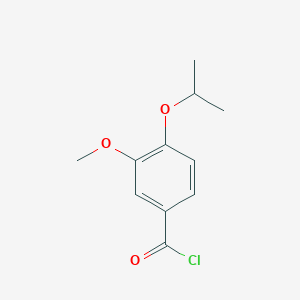
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
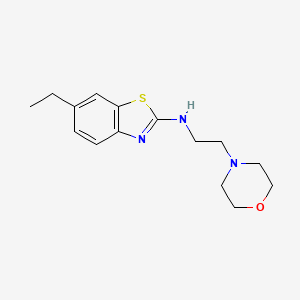
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451960.png)